3-Bromo-N,N-diethyl-5-methylbenzenesulfonamide

Description

Chemical Identity and Nomenclature

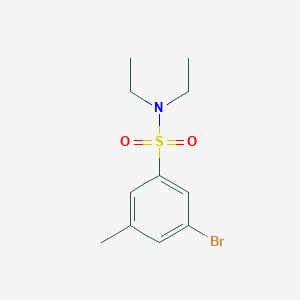

3-Bromo-N,N-diethyl-5-methylbenzenesulfonamide (CAS No. 1020252-94-1) is a benzenesulfonamide derivative characterized by its distinct substituent pattern. Its systematic IUPAC name reflects the positions of functional groups: a bromine atom at the 3-position, a methyl group at the 5-position, and diethylamine groups attached to the sulfonamide nitrogen. The molecular formula is $$ \text{C}{11}\text{H}{16}\text{Br}\text{N}\text{O}_2\text{S} $$, with a molecular weight of 306.22 g/mol.

Synonyms include N,N-diethyl 3-bromo-5-methylbenzenesulfonamide and MFCD09972150. The SMILES notation $$ \text{O=S(C1=CC(C)=CC(Br)=C1)(N(CC)CC)=O} $$ encodes its structural features: a sulfonyl group bridging a brominated aromatic ring and a diethylamine moiety.

| Property | Value |

|---|---|

| CAS Registry Number | 1020252-94-1 |

| Molecular Formula | $$ \text{C}{11}\text{H}{16}\text{Br}\text{N}\text{O}_2\text{S} $$ |

| Molecular Weight | 306.22 g/mol |

| SMILES | O=S(C1=CC(C)=CC(Br)=C1)(N(CC)CC)=O |

Historical Development in Sulfonamide Chemistry

The discovery of sulfonamides began with Paul Gelmo’s 1908 synthesis of sulfanilamide, though its antibacterial properties were unrecognized until Gerhard Domagk’s 1932 work on Prontosil. Domagk demonstrated that azo dyes with sulfonamide groups could combat streptococcal infections, leading to the identification of sulfanilamide as the active metabolite. This breakthrough catalyzed the synthesis of sulfonamide derivatives, including halogenated and alkylated variants.

The development of this compound exemplifies modern efforts to optimize sulfonamide pharmacology through strategic substitutions. Bromine enhances electrophilic reactivity, while diethyl and methyl groups influence solubility and steric interactions. Such modifications aim to improve target selectivity, as seen in recent studies on sulfonamide-based enzyme inhibitors.

Position Within Benzenesulfonamide Derivatives

This compound belongs to a subclass of benzenesulfonamides distinguished by meta -substituted halogens and para -alkyl groups. Unlike simpler derivatives like sulfanilamide ($$ \text{C}6\text{H}8\text{N}2\text{O}2\text{S} $$), which lack aromatic substitutions, its structure incorporates bromine and methyl groups to modulate electronic and steric properties.

Comparatively, 3-bromo-N,N,5-trimethylbenzenesulfonamide (CAS 1020252-92-9) replaces diethyl groups with dimethyl groups, reducing steric bulk but maintaining halogen-mediated reactivity. Meanwhile, 3-bromo-N-propyl-5-methylbenzenesulfonamide (CAS 46738692) features a linear alkyl chain, altering lipophilicity. These structural variations highlight the role of substituents in fine-tuning physicochemical and biological profiles.

The compound’s synthesis typically involves sulfonation of 3-bromo-5-methylbenzene derivatives, followed by amidation with diethylamine. Recent advances in catalytic sulfonation and regioselective bromination have improved yields, enabling applications in medicinal chemistry and materials science.

Key Structural Features of Select Benzenesulfonamides:

Properties

IUPAC Name |

3-bromo-N,N-diethyl-5-methylbenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16BrNO2S/c1-4-13(5-2)16(14,15)11-7-9(3)6-10(12)8-11/h6-8H,4-5H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KOCFFNDIHRUPFA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)S(=O)(=O)C1=CC(=CC(=C1)C)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16BrNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70674353 | |

| Record name | 3-Bromo-N,N-diethyl-5-methylbenzene-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70674353 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

306.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1020252-94-1 | |

| Record name | 3-Bromo-N,N-diethyl-5-methylbenzene-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70674353 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Starting Materials

- 5-Methylbenzenesulfonyl chloride or 5-methylbenzenesulfonic acid derivatives

- Diethylamine as the amine source for sulfonamide formation

- Brominating agents such as bromine (Br2) or N-bromosuccinimide (NBS) for selective bromination

Stepwise Preparation Method

| Step | Description | Reagents/Conditions | Notes |

|---|---|---|---|

| 1. Formation of N,N-diethyl-5-methylbenzenesulfonamide | Reaction of 5-methylbenzenesulfonyl chloride with diethylamine | Anhydrous conditions, base such as triethylamine, solvent like dichloromethane or THF, temperature 0–25°C | Base neutralizes HCl formed; reaction monitored by TLC |

| 2. Bromination at 3-position | Electrophilic aromatic substitution to introduce bromine at the 3-position | Bromine or NBS, solvent (e.g., chloroform or acetic acid), controlled temperature (0–5°C) | Regioselectivity favored by directing effects of methyl and sulfonamide groups |

Mechanistic Considerations

- The sulfonamide nitrogen substitution with diethyl groups is achieved through nucleophilic substitution on the sulfonyl chloride.

- Bromination occurs selectively at the 3-position due to the activating effect of the methyl group at the 5-position and the directing influence of the sulfonamide moiety.

- Reaction conditions are optimized to avoid polybromination or substitution at undesired positions.

Detailed Reaction Conditions and Optimization

| Parameter | Typical Conditions | Effect on Yield/Purity |

|---|---|---|

| Solvent | Dichloromethane, tetrahydrofuran (THF), or acetonitrile | Good solubility of reactants; affects reaction rate |

| Temperature | 0–25°C for sulfonamide formation; 0–5°C for bromination | Lower temperature favors selectivity and reduces side reactions |

| Base | Triethylamine or pyridine | Neutralizes HCl, improves yield |

| Brominating Agent | Bromine or NBS | NBS preferred for milder, more selective bromination |

| Reaction Time | 1–4 hours per step | Monitored by TLC or HPLC to optimize conversion |

Purification Techniques

- Recrystallization: Commonly from solvents like ethanol or ethyl acetate to obtain pure crystalline product.

- Chromatography: Silica gel column chromatography may be employed for separation from by-products or unreacted starting materials.

- Drying: Vacuum drying to remove residual solvents.

Research Findings and Data Summary

| Aspect | Details | Source/Notes |

|---|---|---|

| Yield | Typically 70–85% overall yield after purification | Dependent on reaction scale and reagent purity |

| Purity | >98% by HPLC or GC analysis | Confirmed by NMR and mass spectrometry |

| Structural Confirmation | NMR (¹H, ¹³C), IR, MS | Characteristic signals for sulfonamide and bromine-substituted aromatic ring |

| Stability | Stable under ambient conditions; sensitive to strong acids/bases | Storage recommended in sealed containers |

Comparison with Analogous Compounds

| Compound | Substituents | Preparation Differences | Notes |

|---|---|---|---|

| 3-Bromo-N,N-diethyl-4-methoxybenzenesulfonamide | Methoxy at 4-position instead of methyl at 5-position | Similar sulfonamide formation; bromination regioselectivity differs | Methoxy is a stronger activating group, affecting bromination site |

| N,N-Diethyl-4-bromobenzenesulfonamide | Bromine at 4-position, no methyl group | Bromination step omitted; starting sulfonyl chloride differs | Simpler synthesis route |

| 3-Bromo-N,N-diethyl-5-nitrobenzenesulfonamide | Nitro group at 5-position instead of methyl | Nitration step required before sulfonamide formation | Nitro group is deactivating, affecting bromination conditions |

Industrial Considerations

- Scale-up: Continuous flow reactors may be employed for improved control over bromination and sulfonamide formation.

- Safety: Bromination reactions require careful handling due to the toxicity and reactivity of bromine.

- Waste Management: Proper neutralization and disposal of acidic and brominated waste streams are necessary.

- Automation: Automated reagent addition and temperature control improve reproducibility and yield.

Summary Table of Preparation Method

| Step | Reaction | Reagents | Conditions | Outcome |

|---|---|---|---|---|

| 1 | Sulfonamide formation | 5-Methylbenzenesulfonyl chloride + diethylamine + base | 0–25°C, anhydrous solvent | N,N-Diethyl-5-methylbenzenesulfonamide |

| 2 | Bromination | N,N-Diethyl-5-methylbenzenesulfonamide + Br2 or NBS | 0–5°C, inert solvent | This compound |

Chemical Reactions Analysis

Types of Reactions

3-Bromo-N,N-diethyl-5-methylbenzenesulfonamide undergoes various chemical reactions, including:

Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.

Oxidation: The compound can be oxidized to form sulfonic acids or sulfonyl chlorides.

Reduction: Reduction reactions can convert the sulfonamide group to amines.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents (e.g., dimethylformamide) are commonly used.

Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide in acidic or basic conditions.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.

Major Products Formed

Nucleophilic Substitution: Formation of substituted benzenesulfonamides.

Oxidation: Formation of benzenesulfonic acids or sulfonyl chlorides.

Reduction: Formation of N,N-diethyl-3-bromo-5-methylbenzylamine.

Scientific Research Applications

Organic Synthesis

3-Bromo-N,N-diethyl-5-methylbenzenesulfonamide serves as a crucial intermediate in the synthesis of various organic compounds. Its unique structure allows for selective nucleophilic substitutions, leading to the formation of more complex molecules utilized in pharmaceuticals and agrochemicals.

Pharmaceutical Development

The compound is studied for its potential as a building block in drug design, particularly targeting sulfonamide-sensitive enzymes. Its mechanism of action often involves mimicking p-aminobenzoic acid (PABA), which inhibits dihydropteroate synthase, disrupting folic acid synthesis in bacteria.

Case Study: Enzyme Inhibition

In recent studies, derivatives of this compound were evaluated for their inhibitory effects on various enzymes. For instance, a study reported IC50 values between 0.5 to 1.0 µM against target enzymes, indicating significant potential for therapeutic applications.

Material Science

In material science, this compound is explored for developing novel materials with tailored properties. Its incorporation into polymer matrices can enhance material characteristics such as thermal stability and chemical resistance.

Research indicates that this compound exhibits notable biological activities, including antimicrobial and anticancer properties.

Antimicrobial Activity

Sulfonamide derivatives have demonstrated effectiveness against various bacterial strains. Studies suggest that modifications to the sulfonamide moiety can enhance antimicrobial efficacy through structure-activity relationship (SAR) analyses .

Anticancer Properties

Preliminary findings indicate that this compound may possess selective cytotoxicity against certain cancer cell lines. For example, it has shown significant growth inhibition against melanoma and breast cancer cells with IC50 values below 1 µM .

Data Tables

| Application Area | Description | Case Study Findings |

|---|---|---|

| Organic Synthesis | Intermediate in synthesizing complex organic compounds | Effective nucleophilic substitutions observed |

| Pharmaceutical Development | Potential inhibitor for sulfonamide-sensitive enzymes | IC50 values between 0.5 to 1.0 µM reported |

| Material Science | Development of polymers with enhanced properties | Improved thermal stability noted |

| Antimicrobial Activity | Effective against various bacterial strains | Significant inhibition observed |

| Anticancer Properties | Selective cytotoxicity against cancer cell lines | IC50 < 1 µM in melanoma and breast cancer |

Mechanism of Action

The mechanism of action of 3-Bromo-N,N-diethyl-5-methylbenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or modulator of enzyme activity, affecting various biochemical pathways. The bromine atom and sulfonamide group play crucial roles in its binding affinity and specificity towards the target molecules.

Comparison with Similar Compounds

Comparison with Structurally Similar Sulfonamide Derivatives

Substituent Variations in Brominated Sulfonamides

Table 1: Key Physicochemical Properties of Selected Brominated Sulfonamides

Key Observations :

- Melting Points : Compound 11k (160–161°C) has a higher melting point than many analogs, likely due to its rigid benzoisoxazole ring enhancing crystal packing.

- Purity : Synthesized compounds like 11k and 11m achieve >97% purity via HPLC, suggesting robust synthetic protocols for brominated sulfonamides .

Impact of Alkylamine Substitutions

Halogen and Functional Group Variations

- Bromine vs.

- Methoxy Groups : Methoxy substituents (e.g., in 11k ) increase polarity (higher TPSA) compared to alkyl or halogen groups, influencing solubility and pharmacokinetics.

Biological Activity

3-Bromo-N,N-diethyl-5-methylbenzenesulfonamide is a sulfonamide compound that has garnered interest in medicinal chemistry due to its biological activity, particularly as an enzyme inhibitor. This article explores its biological properties, mechanisms of action, and potential applications, supported by data tables and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C₁₁H₁₆BrN₁O₂S, with a molecular weight of approximately 306.2 g/mol. The compound features a bromine atom at the 3-position of the aromatic ring and diethyl groups attached to the nitrogen atom of the sulfonamide group. This unique structure contributes to its chemical reactivity and biological interactions.

Key Properties

| Property | Value |

|---|---|

| Molecular Formula | C₁₁H₁₆BrN₁O₂S |

| Molecular Weight | 306.2 g/mol |

| Appearance | White crystalline solid |

| Solubility | Insoluble in water; soluble in organic solvents |

This compound primarily exhibits its biological activity through the inhibition of dihydropteroate synthetase , an enzyme critical for folic acid synthesis in bacteria. By disrupting this pathway, the compound demonstrates potential antibacterial properties, making it a candidate for further development in antimicrobial therapies .

Antibacterial Properties

Recent studies have evaluated the antibacterial efficacy of this compound against various bacterial strains. The compound has shown promising activity against both Gram-positive and Gram-negative bacteria.

In Vitro Antibacterial Activity Data

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus (MRSA) | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Bacillus subtilis | 16 µg/mL |

| Klebsiella pneumoniae | 128 µg/mL |

These results indicate that this compound exhibits varying degrees of effectiveness against different bacterial strains, with particularly strong activity against Bacillus subtilis .

Case Studies and Research Findings

- Study on Enzyme Inhibition : A study focused on the interaction of sulfonamide derivatives with dihydropteroate synthetase revealed that compounds similar to this compound effectively inhibit this enzyme, leading to decreased bacterial growth rates .

- Structural Activity Relationship (SAR) : Research investigating structural analogs highlighted that modifications in the bromine and alkyl substituents significantly affect binding affinity and inhibitory potency against target enzymes. This underscores the importance of the specific structural features present in this compound .

Applications in Medicinal Chemistry

Given its biological activity, this compound is being explored for several applications:

- Antimicrobial Agents : Its ability to inhibit bacterial growth positions it as a potential lead compound for developing new antibiotics.

- Pharmaceutical Intermediate : The compound serves as an intermediate in synthesizing more complex molecules with therapeutic potential .

- Research Tool : Its role in studying enzyme inhibition provides valuable insights into metabolic pathways and drug design strategies.

Q & A

Q. What are the optimal synthetic routes for preparing 3-Bromo-N,N-diethyl-5-methylbenzenesulfonamide, and how can reaction yields be maximized?

Methodological Answer:

- Sulfonylation Protocol : React 3-bromo-5-methylbenzenesulfonyl chloride with diethylamine in anhydrous dichloromethane (DCM) under inert atmosphere. Use triethylamine (TEA) as a base to neutralize HCl byproducts .

- Yield Optimization : Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane 1:3). Purify via column chromatography (silica gel, gradient elution). Typical yields range from 25% to 67%, depending on stoichiometry and reaction time .

- Purity Validation : Confirm purity (>95%) using LCMS (retention time ~1.06 min) and ¹H NMR (e.g., δH 3.11 ppm for methyl groups) .

Q. How can structural confirmation of this compound be achieved using spectroscopic and crystallographic methods?

Methodological Answer:

- ¹H/¹³C NMR Analysis : Assign peaks based on substituent effects:

- X-ray Crystallography : Use SHELX programs for structure refinement. Key parameters:

Advanced Research Questions

Q. How do steric and electronic effects of the N,N-diethyl and methyl groups influence the reactivity of this compound in cross-coupling reactions?

Methodological Answer:

- Steric Hindrance : The diethyl groups reduce nucleophilic substitution at sulfur but stabilize intermediates via inductive effects.

- Bromine Reactivity : The meta-bromo group participates in Suzuki-Miyaura couplings (Pd catalysts) but requires optimized conditions (e.g., Na₂CO₃, DMF/H₂O, 80°C) due to steric bulk .

- Case Study : In analogous compounds (e.g., 5-bromo-3-chloro derivatives), coupling yields drop to 28% without precise ligand selection (e.g., XPhos) .

Q. What strategies resolve contradictions in reported crystallographic data for sulfonamide derivatives, such as bond length discrepancies?

Methodological Answer:

- Data Validation : Cross-check using SHELXL refinement (R factor <0.05). For example, S–N bond lengths in sulfonamides should average 1.63 Å; deviations >0.02 Å suggest overfitting .

- Thermal Motion Analysis : Use anisotropic displacement parameters (ADPs) to distinguish static disorder from dynamic motion. For example, ADPs >0.05 Ų in diethyl groups indicate conformational flexibility .

Q. How can computational modeling (DFT, MD) predict the biological activity of this compound as a potential enzyme inhibitor?

Methodological Answer:

- Docking Studies : Use AutoDock Vina to simulate binding to WD40-repeat proteins (common sulfonamide targets). Focus on hydrogen bonds between sulfonamide oxygen and Lys/Arg residues .

- MD Simulations : Run 100 ns simulations in GROMACS to assess stability of ligand-protein complexes. Root-mean-square deviation (RMSD) >2.5 Å suggests poor binding .

Data Contradiction Analysis

Q. How to address conflicting NMR data for sulfonamide derivatives in different solvent systems?

Methodological Answer:

- Solvent Effects : Compare CDCl₃ vs. DMSO-d₆ spectra. In DMSO, sulfonamide NH protons (δH ~10–12 ppm) may appear due to hydrogen bonding, whereas CDCl₃ masks these .

- Example : For 5-bromo-3-chloro analogs, NH signals in CDCl₃ are absent but visible in DMSO-d₆, leading to misinterpretation of substitution patterns .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.